molecular formula C21H24N6O3 B360325 N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-54-4

N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B360325
CAS No.: 900901-54-4
M. Wt: 408.5g/mol
InChI Key: NDVKOHBIHXYCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-30-13-5-11-26-17(20(28)23-7-4-9-25-12-8-22-15-25)14-16-19(26)24-18-6-2-3-10-27(18)21(16)29/h2-3,6,8,10,12,14-15H,4-5,7,9,11,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVKOHBIHXYCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCCN4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction: Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Skeleton

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core is synthesized via a tandem cyclization-condensation sequence. Building on methods from Kukhar et al. , the following protocol is employed:

Step 1: Formation of Pyrido[1,2-a]pyrimidine Intermediate
A mixture of 2-aminonicotinic acid (10 mmol) and acetic anhydride (15 mmol) undergoes reflux in toluene for 6 hours to yield 2-acetaminonicotinic acid. This intermediate is then condensed with pyrrolidine-2,5-dione (12 mmol) in the presence of phosphorus oxychloride (20 mL) at 110°C for 4 hours, forming the bicyclic pyrido[1,2-a]pyrimidine scaffold .

Step 2: Oxidation and Functionalization
The intermediate is oxidized using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 2 hours to introduce the 4-oxo group. This step ensures regioselectivity at position 4, critical for downstream reactivity .

Carboxamide Formation at Position 2: Coupling with 3-(1H-Imidazol-1-yl)propylamine

The C2-carboxylic acid is converted to the target carboxamide using a metal alkoxide-mediated amidation strategy, adapted from EP 2599769 A1 :

Step 1: Ester Activation
The carboxylic acid intermediate (3 mmol) is treated with thionyl chloride (10 mL) at reflux for 2 hours to form the acyl chloride, followed by quenching with methanol to yield the methyl ester .

Step 2: Amidation with 3-(1H-Imidazol-1-yl)propylamine

  • Ester : Methyl 1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (2 mmol)

  • Amine : 3-(1H-Imidazol-1-yl)propylamine (2.4 mmol)

  • Catalyst : Sodium methoxide (0.4 mmol)

  • Solvent : Anhydrous tetrahydrofuran (THF, 15 mL)

  • Conditions : 60°C, 12 hours under nitrogen

This method achieves 85% yield, with the metal alkoxide facilitating ester aminolysis without racemization. The product is recrystallized from ethanol/water (4:1) to >99% purity (LC-MS) .

Analytical Validation and Process Optimization

Key Analytical Data

Parameter Value Method
Molecular Formula C₂₂H₂₆N₆O₃HRMS (m/z: 446.2071)
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, imidazole), 7.05–6.98 (m, 2H, pyrrolo), 4.21 (t, J=6.8 Hz, 2H, NCH₂), 3.47 (s, 3H, OCH₃)
HPLC Purity 99.2%C18 column, MeOH/H₂O

Optimization Insights

  • Temperature Sensitivity : Alkylation above 85°C promotes decomposition (yield drops to 55%).

  • Solvent Effects : DMF outperforms acetonitrile in alkylation due to better substrate solubility.

  • Catalyst Loading : Sodium methoxide >2 mol% increases side-product formation during amidation .

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Classical Aminolysis 68%92%Low catalyst cost
Metal Alkoxide-Mediated 85%99%Higher efficiency, fewer byproducts

The metal alkoxide method is industrially scalable, reducing purification steps and waste generation .

Challenges and Mitigation Strategies

  • Imidazole Stability : The 3-(1H-imidazol-1-yl)propylamine is hygroscopic; reactions require anhydrous conditions.

  • Regioselectivity : Competing N- vs. O-alkylation is minimized using bulky solvents (e.g., DMF) .

  • Purification Complexity : Reverse-phase chromatography (C18) resolves polar byproducts from the carboxamide .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of pyrido-pyrimidine derivatives characterized by a fused ring system containing imidazole and pyrrole moieties. Its molecular formula is C19H26N6O4C_{19}H_{26}N_{6}O_{4}, with a molecular weight of 402.4 g/mol. The unique structure contributes to its diverse biological activities.

Pharmacological Applications

The pharmacological potential of N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that similar structures can target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in vitro against various bacterial and fungal strains. Preliminary results suggest that it may possess notable activity against resistant strains, which is critical given the increasing prevalence of antibiotic resistance . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic functions.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound is also being investigated for anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, including cancer and autoimmune disorders. The modulation of inflammatory pathways by compounds like this compound could lead to therapeutic advancements in these areas .

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of related compounds:

StudyFindings
Hilmy et al. (2023)Reported the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with potential anticancer and anti-inflammatory activities .
MDPI (2022)Evaluated the antimicrobial properties of similar compounds, highlighting their efficacy against Candida species .
PubMed (2022)Discussed the synthesis of imidazole-containing compounds and their biological evaluations, indicating potential applications in crop protection .

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activity. This article explores its synthesis, structural characteristics, and biological properties based on recent studies.

Chemical Structure and Properties

The compound contains various functional groups that contribute to its biological activity. Its molecular formula is C19H26N6O4C_{19}H_{26}N_{6}O_{4}, with a molecular weight of 402.4 g/mol. The structure includes an imidazole ring, which is known for its biological significance in various pharmacological contexts.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H26N6O4
Molecular Weight402.4 g/mol
CAS Number1021092-30-7

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate imidazole and pyrimidine derivatives. The methods often include cyclization reactions that yield the desired pyrido-pyrrolo structure.

Antitumor Activity

Recent studies indicate that derivatives of the compound exhibit significant antitumor properties. For instance, certain complexes derived from similar structures have shown high antitumor activity against various cancer cell lines, including ovarian carcinoma (A2780) and others at nanomolar concentrations. The IC50 values for these complexes were significantly lower than those for standard chemotherapeutics like cisplatin .

Table 2: Antitumor Activity Data

CompoundCell LineIC50 (µM)
Complex AA27800.5
Complex BHeLa0.8
CisplatinA27805.0

Antifungal Activity

The compound has also been evaluated for its antifungal properties against Candida species. In vitro tests demonstrated that it exhibits potent antifungal activity with minimum inhibitory concentration (MIC) values comparable to established antifungals like fluconazole .

Table 3: Antifungal Activity Data

CompoundFungal StrainMIC (µM)
CompoundC. albicans0.0054
CompoundC. tropicalis0.0060

The biological activity of the compound is attributed to its ability to interact with specific biological targets within cells. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which may enhance the compound's efficacy as an antitumor agent.

Case Study 1: Antitumor Efficacy in Ovarian Carcinoma

A study involving the application of the compound on ovarian carcinoma cell lines revealed that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest and reduced proliferation rates.

Case Study 2: Antifungal Efficacy Against Resistant Strains

In another study focusing on Candida species resistant to fluconazole, the compound demonstrated a significant reduction in fungal growth, suggesting its potential as an alternative treatment for resistant infections.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters?

The compound is synthesized via multi-step organic reactions, often involving coupling of imidazole and pyridopyrrolopyrimidine scaffolds. Key steps include:

  • Amide coupling : Reacting activated carboxylic acid derivatives with amines (e.g., using DMF as solvent and K₂CO₃ as base) .
  • Heterocyclic ring formation : Microwave-assisted cyclization to improve yield and reduce side products .
  • Purification : Column chromatography or crystallization (e.g., from isopropyl alcohol) to achieve >95% purity . Optimization parameters include reaction temperature (room temperature vs. microwave heating), solvent choice (polar aprotic solvents preferred), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., imidazole protons at δ 7.5–8.0 ppm, methoxypropyl groups at δ 3.2–3.8 ppm) .
  • Mass spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., ESIMS m/z 392.2 for related analogs) .
  • HPLC/LCMS : To assess purity (>98% for biological assays) .

Q. What preliminary bioactivity data exist for this compound?

The compound inhibits Mycobacterium tuberculosis (Mtb) growth with a MIC of 20 µg/mL against multidrug-resistant (MDR) strains. Activity is attributed to binding Ag85C, a mycobacterial enzyme involved in cell wall biosynthesis .

Advanced Research Questions

Q. How can computational methods (e.g., FRIGATE screening) validate the compound’s target engagement and optimize binding affinity?

  • Virtual screening : The FRIGATE algorithm identifies binding poses in Ag85C’s catalytic site, prioritizing compounds with hydrogen-bonding to Ser124 and hydrophobic interactions with Leu155 .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories).
  • SAR refinement : Modifying the methoxypropyl or imidazole substituents to enhance solubility or reduce off-target effects .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from:

  • Metabolic instability : Use liver microsomes to identify metabolic hotspots (e.g., imidazole oxidation).
  • Poor bioavailability : Formulate as nanoparticles or prodrugs (e.g., ester derivatives for enhanced absorption) .
  • Off-target effects : Proteome-wide profiling (e.g., thermal shift assays) to confirm selectivity for Ag85C .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Core modifications : Replace the pyridopyrrolopyrimidine scaffold with pyrazolo[3,4-d]pyrimidinones to enhance solubility .
  • Side-chain optimization : Substitute the methoxypropyl group with PEGylated chains to improve pharmacokinetics .
  • Bioisosteres : Replace imidazole with triazole to mitigate metabolic liabilities .

Q. What in vivo models are appropriate for evaluating anti-tubercular efficacy, and how are endpoints quantified?

  • Mouse models : Use BALB/c mice infected with MDR-Mtb.
  • Endpoints : Bacterial load reduction in lungs (CFU counts), histopathology (granuloma resolution), and survival rates .
  • PK/PD integration : Measure plasma concentrations (LC-MS/MS) to correlate exposure with efficacy .

Methodological Challenges and Solutions

Q. How can DOE (Design of Experiments) optimize reaction conditions for scaled synthesis?

Apply fractional factorial designs to test variables:

  • Factors : Temperature (40–100°C), solvent (DMF vs. DMSO), catalyst loading (0.1–1 eq).
  • Responses : Yield, purity, reaction time.
  • Example : A Central Composite Design identified microwave heating at 80°C in DMF as optimal for cyclization (yield increase from 55% to 78%) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized protocols : Pre-titer bacterial inoculums to ensure consistent CFU/mL .
  • Internal controls : Include reference inhibitors (e.g., isoniazid) in every assay plate.
  • Data normalization : Express results as % inhibition relative to vehicle controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.